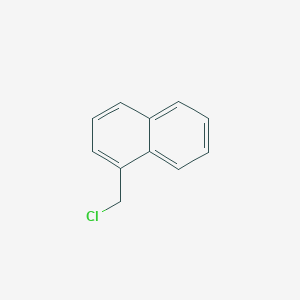

![molecular formula C10H12N4O2 B051815 Ethyl 5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate CAS No. 114040-29-8](/img/structure/B51815.png)

Ethyl 5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate

Vue d'ensemble

Description

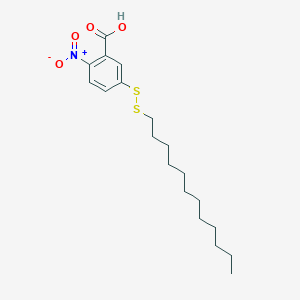

Ethyl 5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate is a chemical compound with the CAS Number: 114040-29-8. It has a molecular weight of 220.23 .

Synthesis Analysis

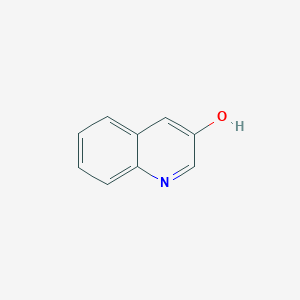

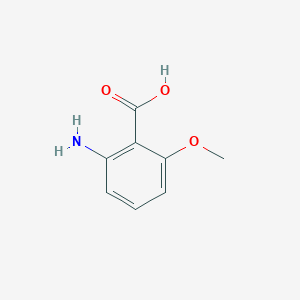

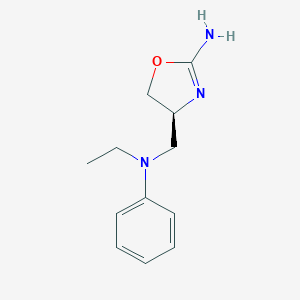

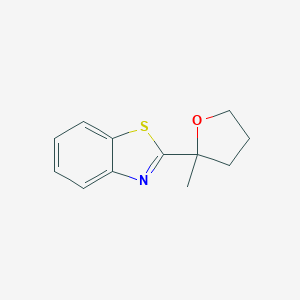

This compound has been synthesized as a key intermediate in the design and synthesis of novel anthranilic diamides . The synthesis process involved the use of microwave irradiation . In another study, the compound was produced in reactions with cobalt (II) chloride in a 1:1 and 1:2 molar ratio .Molecular Structure Analysis

The molecular structure of Ethyl 5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate has been identified by means of elemental analysis, IR, 1H NMR, and MS spectra . The structure of the compound is also isoelectronic with that of purines .Chemical Reactions Analysis

The compound has been used in the synthesis of complexes in reactions with cobalt (II) chloride . It has also been used as a key intermediate in the synthesis of novel anthranilic diamides .Physical And Chemical Properties Analysis

The compound has a molecular weight of 220.23 . More specific physical and chemical properties were not found in the search results.Applications De Recherche Scientifique

Pharmacological Potentials

Triazole compounds, which include the [1,2,4]triazolo[1,5-a]pyrimidine moiety, are capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities . They are present as a central structural component in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular .

Antitumor Activity

Polycyclic systems containing [1,2,4]triazolo[1,5-a]pyrimidine moiety have been reported to exhibit antitumor activities .

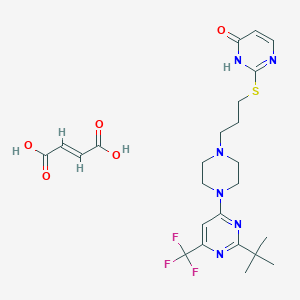

Corticotropin-Releasing Factor 1 Receptor Antagonists

These compounds have been recognized as potential corticotropin-releasing factor 1 receptor antagonists .

Calcium Channel Modulators

They can modulate calcium channels, which is beneficial in the treatment of various diseases .

Treatment of Alzheimer’s Disease

Compounds with [1,2,4]triazolo[1,5-a]pyrimidine moiety have been used in the treatment of Alzheimer’s disease .

Treatment of Insomnia

These compounds have also been used in the treatment of insomnia .

Antiparasitic Activity

Complexes of triazolo-pyrimidines with Pt and Ru are highly active against parasites .

Anticancer Activity

Mécanisme D'action

Target of Action

Compounds with a similar 1,2,4-triazolo[1,5-a]pyrimidine scaffold have been found to exhibit various activities, including acting as rorγt inverse agonists, phd-1, jak1, and jak2 inhibitors . These targets are involved in a wide range of biological processes, including inflammation, oxygen sensing, and signal transduction .

Mode of Action

It’s worth noting that similar 1,2,4-triazolo[1,5-a]pyrimidine compounds have been shown to inhibit their targets by binding to the active site, thereby preventing the normal functioning of the target proteins .

Biochemical Pathways

Given the potential targets of similar compounds, it can be inferred that this compound may influence pathways related to inflammation, oxygen sensing, and signal transduction .

Result of Action

Similar compounds have been shown to exhibit anti-inflammatory activity, suggesting that this compound may also have potential anti-inflammatory effects .

Orientations Futures

Propriétés

IUPAC Name |

ethyl 5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N4O2/c1-4-16-9(15)8-12-10-11-6(2)5-7(3)14(10)13-8/h5H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAUUKECCWYKGRX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN2C(=CC(=NC2=N1)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60362777 | |

| Record name | ethyl 5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60362777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate | |

CAS RN |

114040-29-8 | |

| Record name | ethyl 5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60362777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

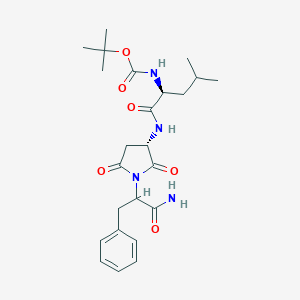

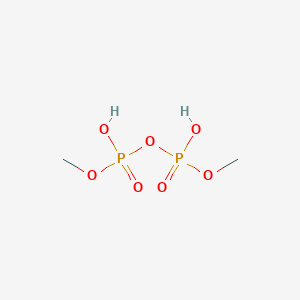

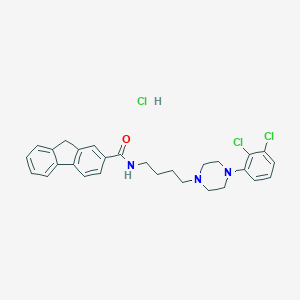

Feasible Synthetic Routes

Q & A

Q1: What is the significance of Ethyl 5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate in the development of new anthranilic diamides?

A1: Ethyl 5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate (7) serves as a crucial intermediate in synthesizing a novel class of anthranilic diamides containing the 5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine moiety []. The research focuses on developing new insecticidal agents, and this specific intermediate plays a vital role in achieving that goal.

Q2: How was Ethyl 5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate synthesized in this study?

A2: The researchers employed microwave irradiation to synthesize Ethyl 5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate (7) []. This method is advantageous for its speed and efficiency compared to traditional synthetic routes.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-Isocyanato-4-[3-(4-isocyanatophenoxy)-2,2-bis[(4-isocyanatophenoxy)methyl]propoxy]benzene](/img/structure/B51743.png)